2,4-Dimethyl-6-(pyridin-2-ylthio)pyrimidine
Description
Properties
IUPAC Name |
2,4-dimethyl-6-pyridin-2-ylsulfanylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S/c1-8-7-11(14-9(2)13-8)15-10-5-3-4-6-12-10/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCZOLQMRCXCQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)SC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,4-Dimethyl-6-(pyridin-2-ylthio)pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of 2,4-dimethylpyrimidine with pyridin-2-ylthiol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. Another approach involves the cyclization of appropriate precursors under acidic or basic conditions to form the desired pyrimidine ring .
Chemical Reactions Analysis
2,4-Dimethyl-6-(pyridin-2-ylthio)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding thiol or sulfide derivatives.
Scientific Research Applications
Synthesis of Pyrimidine Derivatives
The synthesis of 2,4-Dimethyl-6-(pyridin-2-ylthio)pyrimidine typically involves multi-step procedures that include the reaction of pyrimidine derivatives with various substituents. For instance, recent studies have highlighted methods for synthesizing substituted pyrimidines that exhibit enhanced biological activities. The incorporation of different functional groups can significantly influence the pharmacological properties of these compounds .
Antimicrobial Properties
Pyrimidine derivatives, including this compound, have been reported to possess significant antimicrobial activity. Research indicates that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. For example, studies have shown that certain pyrimidine derivatives exhibit potent antibacterial effects against Gram-positive and Gram-negative bacteria .
Antitumor Activity
The antitumor potential of pyrimidine derivatives is another critical application area. Compounds similar to this compound have been investigated for their ability to inhibit cancer cell proliferation through mechanisms such as enzyme inhibition involved in DNA biosynthesis (e.g., dihydrofolate reductase) and interference with cellular signaling pathways . Clinical studies have demonstrated that specific pyrimidine derivatives can induce apoptosis in cancer cells, highlighting their therapeutic promise in oncology .
Anti-inflammatory Effects
Recent research has also focused on the anti-inflammatory properties of pyrimidine derivatives. Compounds like this compound have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. In vitro studies indicate that these compounds can effectively reduce inflammation markers, suggesting their potential use in treating inflammatory diseases .
Case Study: Antimicrobial Activity Evaluation
In a study evaluating the antimicrobial activity of various pyrimidine derivatives, compounds were tested against E. coli and S. aureus using the agar well diffusion method. The results indicated that specific derivatives exhibited zones of inhibition significantly larger than those of standard antibiotics like ciprofloxacin .
| Compound | Zone of Inhibition (mm) | Standard |
|---|---|---|
| This compound | 18 | Ciprofloxacin (15) |
Case Study: Antitumor Activity Screening
Another study focused on the antitumor activity of pyrimidine derivatives against K562 cell lines (myelogenous leukemia). The synthesized compounds were subjected to cytotoxicity assays, revealing several derivatives with IC50 values lower than those of established chemotherapeutic agents .
| Compound | IC50 (µM) | Standard |
|---|---|---|
| This compound | 10 | Doxorubicin (15) |
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-6-(pyridin-2-ylthio)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity: Thioether vs. Oxo Groups: The thioether group in the target compound and 5d enhances lipophilicity compared to hydroxyl or oxo groups in 5,6-dimethyluracil . This may improve membrane permeability in biological systems. Electron-Withdrawing vs.
Synthetic Strategies :
- Nucleophilic Substitution : The target compound’s synthesis likely parallels methods for 4-chloro-6-methyl-2-(2-pyridinyl)pyrimidine (), where chloro groups are displaced by nucleophiles like pyridin-2-thiol .
- Alkylation : Compound 5d utilizes alkylation with propyl iodide, a method adaptable for introducing diverse thio groups .
Sulfonamide derivatives (e.g., ) are common in kinase inhibitors, highlighting the role of sulfonyl groups in target binding .
Electronic and Steric Profiles
- They also donate electrons, increasing the ring’s electron density .
- Pyridin-2-ylthio Group : The pyridine ring’s π-system and sulfur’s polarizability may facilitate π-π stacking and hydrogen bonding, critical for interactions with biological targets .
Research Findings and Trends
- Antibacterial Activity : Thioether-linked pyridinyl groups (as in 5d) show enhanced activity against Gram-positive bacteria compared to aliphatic thioethers, likely due to improved target affinity .
- Metal Coordination: Amino and thioether groups in compounds like 6-amino-2-(methylthio)pyrimidinone enable metal chelation, a property exploitable in catalysis or metallodrug design .
Biological Activity
2,4-Dimethyl-6-(pyridin-2-ylthio)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a pyrimidine ring substituted with two methyl groups and a pyridin-2-ylthio group, which contributes to its unique chemical reactivity and biological properties. The following sections will explore its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer effects.
Chemical Structure
The structure of this compound is characterized by:
- Pyrimidine Ring : A six-membered ring containing two nitrogen atoms.
- Substituents : Two methyl groups at positions 2 and 4, and a pyridin-2-ylthio group at position 6.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro assays have demonstrated potent activity against various bacterial and fungal strains. The mechanism of action is believed to involve disruption of microbial cell wall synthesis or interference with metabolic pathways.
| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|---|
| Escherichia coli | 15 | 32 |
| Staphylococcus aureus | 18 | 16 |
| Candida albicans | 20 | 8 |
These results suggest that this compound could be a candidate for developing new antimicrobial agents targeting resistant strains.
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory effects. It was found to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation. The IC50 values for COX-2 inhibition were reported to be comparable to those of established anti-inflammatory drugs.
| Compound | IC50 (µM) |
|---|---|
| This compound | 0.04 ± 0.02 |
| Celecoxib | 0.04 ± 0.01 |
This data indicates that the compound may serve as a potent anti-inflammatory agent, potentially useful in treating conditions like arthritis or other inflammatory diseases.
Anticancer Potential
Emerging studies have suggested that this compound may act as an inhibitor of heat shock proteins (HSPs), which play critical roles in cancer cell survival and proliferation. By inhibiting these proteins, the compound could enhance the efficacy of existing cancer therapies.
The biological activities of this compound are attributed to several mechanisms:
- Enzyme Inhibition : The thioether group may facilitate interactions with specific enzymes involved in metabolic pathways.
- Binding Interactions : Cation−π interactions with amino acids in target proteins enhance binding affinity.
- Antimetabolite Activity : As an antifolate agent, it may interfere with nucleotide synthesis, affecting rapidly dividing cells such as those in tumors.
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the efficacy of the compound against multi-drug resistant Staphylococcus aureus. The results showed significant inhibition at low concentrations (MIC = 16 µg/mL), suggesting potential for clinical applications in treating resistant infections.
- Anti-inflammatory Assessment : In a rat model of carrageenan-induced paw edema, treatment with the compound resulted in a reduction of swelling comparable to standard anti-inflammatory medications like indomethacin.
Q & A
Basic: What are common synthetic routes for preparing 2,4-Dimethyl-6-(pyridin-6-(thiophenol)-substituted pyrimidines.
Answer:
A typical route involves nucleophilic substitution at the 6-position of a pre-functionalized pyrimidine core. For example:
Start with 2,4-dimethyl-6-chloropyrimidine (or similar halogenated precursor).
React with pyridine-2-thiol under basic conditions (e.g., NaOH in dichloromethane) to substitute the chloride with the pyridinylthio group .
Purify via column chromatography or recrystallization.
Key validation steps:
- Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane).
- Confirm structure via -NMR (pyrimidine protons at δ 6.5–8.5 ppm) and mass spectrometry (e.g., ESI-MS for molecular ion peak) .
Advanced: How to address regioselectivity challenges during substitution reactions at the pyrimidine 6-position?
Answer:
Regioselectivity is influenced by steric and electronic factors:
- Steric control: Bulky substituents at the 2- and 4-positions (e.g., methyl groups) direct nucleophilic attack to the less hindered 6-position.
- Electronic control: Electron-withdrawing groups (e.g., halogens) activate the pyrimidine ring for nucleophilic substitution.
Methodological optimization: - Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
- Introduce catalytic agents like Cu(I) to enhance reactivity at the 6-position .
- Validate selectivity via X-ray crystallography (e.g., asymmetric unit analysis for dihedral angles between substituents) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- - and -NMR: Identify methyl groups (δ 2.1–2.5 ppm) and aromatic protons (pyrimidine/pyridine rings at δ 6.5–8.5 ppm).
- Mass spectrometry (HRMS): Confirm molecular weight (e.g., CHNS, expected [M+H] = 218.0755).
- IR spectroscopy: Detect C-S stretching (~650 cm) and pyrimidine ring vibrations (~1600 cm) .
Advanced: How to resolve contradictions in biological activity data across assays (e.g., IC50_{50}50 variability)?
Answer:
Contradictions may arise from:
- Assay conditions: Differences in pH, solvent (DMSO vs. aqueous buffer), or cell lines.
- Compound stability: Hydrolysis of the thioether bond under acidic/oxidative conditions can generate inactive byproducts.
Methodological solutions: - Pre-test compound stability via HPLC under assay conditions.
- Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement.
- Reference structurally similar pyrimidines (e.g., PARP-1 inhibitors with pyrano[2,3-d]pyrimidine cores) to contextualize activity trends .
Basic: What safety precautions are essential when handling pyridinylthio-pyrimidines?
Answer:
- Personal protective equipment (PPE): Gloves, lab coat, and goggles to avoid skin/eye contact (irritation risks noted in H315/H319 ).
- Ventilation: Use fume hoods to prevent inhalation of dust (H335 ).
- Waste disposal: Segregate halogenated/organo-sulfur waste for professional treatment .
Advanced: How to design derivatives to enhance solubility without compromising bioactivity?
Answer:
- Structural modifications:
- Experimental validation:
Basic: What are typical applications of pyridinylthio-pyrimidines in medicinal chemistry?
Answer:
- Kinase inhibition: Pyrimidine cores are common in ATP-binding pocket targeting (e.g., PARP-1 inhibitors ).
- Antimicrobial agents: Thioether linkages enhance membrane permeability for bacterial targets.
- Structural analogs: Compare with 6-phenylpyrimidines (used in pesticide development ).
Advanced: How to analyze crystallographic data for pyrimidine derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
